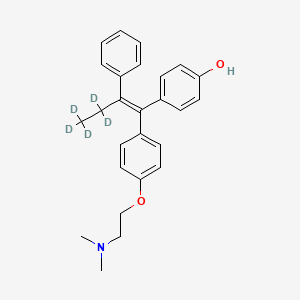

(E)-4-Hydroxytamoxifen-d5

Description

BenchChem offers high-quality (E)-4-Hydroxytamoxifen-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-Hydroxytamoxifen-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H29NO2 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol |

InChI |

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25+/i1D3,4D2 |

InChI Key |

TXUZVZSFRXZGTL-MACVRGHVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on (E)-4-Hydroxytamoxifen-d5: Chemical Structure, Properties, and Applications

This technical guide provides a comprehensive overview of (E)-4-Hydroxytamoxifen-d5, a deuterated analog of a key active metabolite of Tamoxifen (B1202). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and its critical role in analytical and research applications.

Chemical Structure and Properties

(E)-4-Hydroxytamoxifen-d5 is a synthetic, isotopically labeled form of (E)-4-Hydroxytamoxifen, where five hydrogen atoms on the ethyl group have been replaced by deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of 4-Hydroxytamoxifen in biological matrices.

Table 1: Chemical and Physical Properties of (E)-4-Hydroxytamoxifen-d5

| Property | Value | Source |

| IUPAC Name | (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]phenol | [1] |

| Synonyms | (E)-Afimoxifene-d5, cis-4-Hydroxytamoxifen-d5, 4-OHT-d5 | [1] |

| Molecular Formula | C₂₆H₂₄D₅NO₂ | [1] |

| Molecular Weight | 392.54 g/mol | [2] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO and Methanol. | [1] |

| Storage | Recommended storage at -20°C for long-term stability. | [3] |

Synthesis and Purification

A plausible synthetic route would involve the coupling of a deuterated propiophenone (B1677668) derivative with 4,4'-dihydroxybenzophenone (B132225) in the presence of a low-valent titanium reagent. The resulting mixture of (E) and (Z) isomers would then be separated and purified.

Purification: The primary method for separating the (E) and (Z) isomers and purifying the final product is reverse-phase high-performance liquid chromatography (RP-HPLC) .

Mechanism of Action as a Selective Estrogen Receptor Modulator (SERM)

(E)-4-Hydroxytamoxifen, the non-deuterated parent compound, is a potent Selective Estrogen Receptor Modulator (SERM). Its mechanism of action is central to the therapeutic effects of Tamoxifen in estrogen receptor-positive (ER+) breast cancer. The deuteration in (E)-4-Hydroxytamoxifen-d5 does not alter its fundamental biochemical interactions.

4-Hydroxytamoxifen exhibits a significantly higher binding affinity for the estrogen receptor (ER) compared to Tamoxifen itself, with an affinity comparable to that of estradiol.[6] It acts as a competitive antagonist of the ER in breast tissue.

Signaling Pathway of 4-Hydroxytamoxifen:

References

- 1. caymanchem.com [caymanchem.com]

- 2. 4-Hydroxy-N-Desmethyl Tamoxifen-D5 (Endoxifen-d5) (Mixture of Z and E Isomers) | CAS No- 110025-28-0 (non-labelled) | Simson Pharma Limited [simsonpharma.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character | MDPI [mdpi.com]

- 6. The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes - PMC [pmc.ncbi.nlm.nih.gov]

(E)-4-Hydroxytamoxifen-d5: A Deep Dive into its Mechanism of Action

(An In-depth Technical Guide for Researchers and Drug Development Professionals)

(E)-4-Hydroxytamoxifen-d5 is the deuterated analog of (E)-4-hydroxytamoxifen, a pivotal active metabolite of the widely prescribed breast cancer drug, tamoxifen (B1202). As a selective estrogen receptor modulator (SERM), its mechanism of action is multifaceted, involving competitive binding to estrogen receptors, modulation of downstream signaling pathways, and a unique pharmacokinetic profile conferred by isotopic labeling. This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the intricate signaling cascades it influences.

The Kinetic Isotope Effect: The Role of Deuteration

Core Mechanism: Interaction with Estrogen Receptors

The primary mechanism of action of 4-hydroxytamoxifen (B85900), and by extension its deuterated form, is its high-affinity binding to estrogen receptors (ER), primarily ERα and ERβ.[6][7] It acts as a competitive antagonist in breast tissue, where it vies with the endogenous ligand, 17β-estradiol, for binding to the ER.[7][8] Upon binding, 4-hydroxytamoxifen induces a distinct conformational change in the receptor that differs from that induced by estradiol.[7][8] This altered conformation facilitates the recruitment of co-repressor proteins to the estrogen response elements (EREs) on DNA, leading to the inhibition of estrogen-dependent gene transcription and subsequent arrest of cell proliferation in ER-positive breast cancer cells.[7][8]

Conversely, in other tissues such as the endometrium and bone, 4-hydroxytamoxifen can act as a partial agonist, where the receptor complex recruits co-activator proteins, leading to estrogen-like effects.[7] This tissue-specific activity is a hallmark of SERMs.

Beyond the classical estrogen receptors, 4-hydroxytamoxifen has also been identified as a high-affinity ligand for the orphan nuclear receptor, estrogen-related receptor γ (ERRγ).[9][10] It binds to ERRγ and inhibits its constitutive transcriptional activity by promoting the dissociation of coactivator proteins.[10][11]

Quantitative Data Summary

The following table summarizes key quantitative data for the binding affinity and potency of 4-hydroxytamoxifen. It is important to note that these values are for the non-deuterated compound, as specific data for the d5 variant is not available. The deuteration is not expected to significantly alter these pharmacodynamic parameters.

| Parameter | Receptor/Cell Line | Value | Reference |

| Binding Affinity | |||

| Dissociation Constant (Kd) | Estrogen Receptor (Human) | ~10.0 nM | [12] |

| Dissociation Constant (Kd) | Estrogen-Related Receptor γ (ERRγ) | 35 nM | [2][11] |

| Inhibition Constant (Ki) | Estrogen-Related Receptor γ (ERRγ) | 75 nM | [9] |

| Inhibitory Concentration | |||

| IC50 (Displacement of [3H]estradiol) | Estrogen Receptor | ~0.33 nM | [13] |

| IC50 (MCF-7 cell proliferation) | MCF-7 cells | 4.506 µg/mL | [14] |

| EC50 (Inhibition of ERRγ activity) | CV-1 cells | 2 µM | [2][11] |

Key Signaling Pathways

4-Hydroxytamoxifen modulates several critical signaling pathways that govern cell fate. Its interaction with estrogen receptors leads to downstream effects on cell cycle progression and apoptosis.

Estrogen Receptor Signaling Pathway

The canonical ER signaling pathway is the primary target of 4-hydroxytamoxifen. In breast cancer cells, its antagonistic action blocks the proliferative signals of estrogen.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. benchchem.com [benchchem.com]

- 4. Reduced genotoxicity of [D5-ethyl]-tamoxifen implicates alpha-hydroxylation of the ethyl group as a major pathway of tamoxifen activation to a liver carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The deuterium isotope effect for the alpha-hydroxylation of tamoxifen by rat liver microsomes accounts for the reduced genotoxicity of [D5-ethyl]tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Proteomic analysis of acquired tamoxifen resistance in MCF-7 cells reveals expression signatures associated with enhanced migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oaepublish.com [oaepublish.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of (E)-4-Hydroxytamoxifen-d5

Abstract

(E)-4-Hydroxytamoxifen-d5 is a deuterated analog of the E-isomer of 4-hydroxytamoxifen (B85900) (4-OHT), a primary active metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen. The incorporation of deuterium (B1214612) atoms creates a heavier isotopologue, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS).[1] This guide provides a comprehensive overview of the synthetic and purification methodologies for (E)-4-Hydroxytamoxifen-d5, tailored for research and drug development applications. It includes detailed experimental protocols, tabulated data, and workflow visualizations to ensure clarity and reproducibility.

Introduction

4-Hydroxytamoxifen (4-OHT) is a pivotal metabolite of Tamoxifen, exhibiting a significantly higher binding affinity for the estrogen receptor (ER) than its parent drug.[2] It exists as two geometric isomers, (Z)-4-OHT and (E)-4-OHT. The (Z)-isomer is a potent antiestrogen (B12405530) and is the pharmacologically active form in the context of ER-positive breast cancer treatment.[3] The (E)-isomer, conversely, is a weaker antiestrogen and can exhibit estrogenic properties.[3][4]

The deuterated standard, (E)-4-Hydroxytamoxifen-d5, is crucial for accurately quantifying 4-OHT levels in biological matrices. The five deuterium atoms are typically located on the terminal ethyl group of the butenyl chain.[1] This guide focuses on the synthesis of this specific deuterated isomer, which involves the use of a deuterated precursor in a McMurry coupling reaction, followed by meticulous purification to isolate the desired (E)-isomer from the resulting isomeric mixture.

Synthesis of (E/Z)-4-Hydroxytamoxifen-d5 via McMurry Reaction

The McMurry reaction is a robust method for the reductive coupling of two ketone molecules to form an alkene, frequently used for synthesizing Tamoxifen and its analogs.[2][5] The synthesis of 4-Hydroxytamoxifen-d5 is achieved by coupling 4,4'-dihydroxybenzophenone (B132225) with a deuterated propiophenone (B1677668) analog (propiophenone-d5) in the presence of a low-valent titanium reagent.[2] This reaction typically produces a mixture of (E) and (Z) isomers.

Synthesis Workflow

The synthesis can be broken down into two main stages: the preparation of the low-valent titanium reagent and the subsequent coupling reaction.

Experimental Protocol: McMurry Reaction

This generalized protocol is based on established methodologies for the synthesis of 4-Hydroxytamoxifen.[2][5]

Materials:

-

4,4'-dihydroxybenzophenone

-

Propiophenone-d5 (ethyl-d5)

-

Titanium tetrachloride (TiCl₄)

-

Zinc (Zn) dust

-

Dry Tetrahydrofuran (THF)

-

10% Aqueous Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of Low-Valent Titanium Reagent: Under an inert atmosphere (Argon or Nitrogen), add Zinc dust to dry THF in a flask and cool to 0°C. Add TiCl₄ dropwise to the stirred suspension. The mixture will turn from yellow to black as the low-valent titanium species is formed. Allow the mixture to warm to room temperature and then reflux for 1-2 hours.

-

McMurry Coupling: Cool the black titanium reagent suspension to 0°C. In a separate flask, dissolve 4,4'-dihydroxybenzophenone (1.0 eq.) and propiophenone-d5 (1.0 eq.) in dry THF.

-

Add the solution of the ketones to the titanium reagent mixture. Heat the reaction to reflux for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Reaction Workup: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly pouring it into an aqueous solution of 10% K₂CO₃.

-

Stir the quenched mixture for 1 hour, then filter it through a pad of celite to remove titanium salts.

-

Extract the aqueous filtrate with an organic solvent such as Dichloromethane (DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which will be a mixture of (E) and (Z) isomers of 4-Hydroxytamoxifen-d5.

Synthesis Yield Data

While specific yield data for the deuterated synthesis is not widely published, the yields for the non-deuterated McMurry synthesis of 4-Hydroxytamoxifen can serve as a reference. Yields are often reported as a mixture of (E) and (Z) isomers and can be variable.[2]

| Reactants | Key Reagents | Reported Yield | Reference |

| 4,4'-dihydroxybenzophenone and Propiophenone | TiCl₄, Zn | 17-46% | [2] |

| Doubly functionalized benzophenone (B1666685) and propiophenone analogue | TiCl₄(THF)₂, Zn(0) | 62% (E/Z mixture) | [2] |

| 4,4'-dihydroxybenzophenone and various ketones | TiCl₄, Zn | Low to mediocre | [5] |

Purification and Isomer Separation

The crude product from the McMurry synthesis is a mixture of (E) and (Z) isomers.[2] Separating these isomers is critical to isolate the desired (E)-4-Hydroxytamoxifen-d5. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used method for this separation.[2]

Purification Workflow

The purification process involves initial sample preparation followed by chromatographic separation and fraction collection.

Experimental Protocol: Reverse-Phase HPLC

This protocol provides a general guideline for the purification of 4-Hydroxytamoxifen isomers.[2] Specific conditions may require optimization based on the HPLC system, column, and the exact nature of the crude mixture.

Materials:

-

Crude (E/Z)-4-Hydroxytamoxifen-d5 mixture

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or Orthophosphoric acid as a mobile phase modifier

-

C18 Reverse-Phase HPLC column (preparative or semi-preparative)

-

0.22 µm or 0.45 µm syringe filter

Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase solvent (e.g., Methanol or Acetonitrile/Water mixture). Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[2]

-

HPLC Separation:

-

Equilibrate the C18 column with the starting mobile phase composition (e.g., a mixture of Acetonitrile and water with 0.1% TFA) until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run a gradient elution by gradually increasing the concentration of the organic solvent (e.g., Acetonitrile) in the mobile phase. This will allow for the separation of compounds with different polarities. The less polar (E)-isomer typically elutes after the more polar (Z)-isomer.

-

Monitor the elution profile using a UV detector, typically at a wavelength between 240-280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the distinct peaks for the (E) and (Z) isomers.

-

Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions containing the desired (E)-isomer and remove the solvent under reduced pressure. The final product can be lyophilized to yield a solid powder.

Compound Data and Characterization

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₆H₂₄D₅NO₂ | [1] |

| Molecular Weight | 392.6 g/mol | [1] |

| Purity Specification | ≥99% deuterated forms (d₁-d₅) | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Storage | Store at -20°C for long-term stability. | [6] |

| CAS Number | 2470232-57-4 (for E/Z mixture) | [1] |

| Chemical Name | 4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d₅]-phenol | [1] |

Analytical Characterization

-

Mass Spectrometry (MS): To confirm the molecular weight and deuterium incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the deuterium labels.

-

High-Performance Liquid Chromatography (HPLC): To determine the isomeric purity (ratio of E to Z isomer) and overall chemical purity.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Interindividual variation in the isomerization of 4-hydroxytamoxifen by human liver microsomes: involvement of cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (E)-4-Hydroxytamoxifen-d5 as a Metabolite of Tamoxifen-d5

Abstract

Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[1] As a prodrug, tamoxifen requires metabolic activation to exert its therapeutic effects.[2][3][4] This process is primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of active metabolites, most notably 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen.[3][4][5] 4-hydroxytamoxifen, in its (E)-isomer form (biologically active, also referred to as the Z-isomer in some literature), is a particularly potent metabolite, exhibiting 30 to 100 times greater affinity for the estrogen receptor than the parent drug.[6][7]

In pharmacokinetic and metabolic studies, stable isotope-labeled compounds are indispensable tools. Tamoxifen-d5, a deuterated analog of tamoxifen, is widely used as an internal standard for the quantification of tamoxifen and its metabolites in biological matrices.[8][9][10] The metabolic fate of tamoxifen-d5 mirrors that of unlabeled tamoxifen, resulting in the formation of deuterated metabolites, including (E)-4-Hydroxytamoxifen-d5. This guide provides a comprehensive technical overview of the metabolic conversion of tamoxifen-d5 to (E)-4-hydroxytamoxifen-d5, detailing the enzymatic pathways, quantitative data, experimental protocols, and the mechanism of action of the resulting active metabolite.

Metabolic Bioactivation of Tamoxifen-d5

Tamoxifen-d5 undergoes extensive Phase I metabolism, primarily in the liver, catalyzed by a network of CYP enzymes. The two principal metabolic routes are 4-hydroxylation and N-demethylation.[6][11] The deuterium (B1214612) atoms in tamoxifen-d5 are typically located on the ethyl group, a site that is not directly involved in these primary metabolic reactions, ensuring its metabolic behavior is analogous to the unlabeled drug.[3]

-

4-Hydroxylation Pathway : This is a critical activation step, converting tamoxifen-d5 directly to (E)-4-hydroxytamoxifen-d5. This reaction is predominantly catalyzed by CYP2D6, although other isoforms, including CYP2B6, CYP2C9, and CYP2C19, also contribute.[12][2][4][13] The 4-hydroxylation pathway accounts for a smaller fraction of overall tamoxifen metabolism (approx. 7%) but produces the highly potent 4-OHT.[6]

-

N-Demethylation Pathway : This is the major metabolic route (approx. 92%), primarily catalyzed by CYP3A4 and CYP3A5, which converts tamoxifen-d5 to N-desmethyltamoxifen-d5.[6][11] This metabolite can then be further hydroxylated by CYP2D6 to form endoxifen-d5 (4-hydroxy-N-desmethyltamoxifen-d5), another key active metabolite with potency similar to 4-OHT.[6][14]

The metabolic cascade ensures the conversion of the tamoxifen-d5 prodrug into highly active metabolites that are central to its therapeutic efficacy.

Caption: Metabolic activation pathway of Tamoxifen-d5.

Quantitative Metabolic Data

The efficiency of tamoxifen's conversion to its active metabolites is highly dependent on the activity of CYP enzymes, which can vary significantly among individuals due to genetic polymorphisms.[1][15] Below is a summary of key quantitative data related to this metabolism.

Table 1: In Vitro Metabolism of Tamoxifen by Recombinant Human CYP Isoforms

| CYP Isoform | Reaction | Tamoxifen Concentration (μM) | Activity (pmol product / 40 min / 0.2 nmol P450) | Reference |

| CYP2D6 | 4-hydroxylation | 18 | 170 ± 20 | [13] |

| CYP2B6 | 4-hydroxylation | 250 | 3100 ± 500 | [13] |

| CYP2D6 | 4-hydroxylation | 250 | 28100 ± 800 | [13] |

| CYP2B6 | 4'-hydroxylation | 18 | 0.51 ± 0.08 | [13] |

| CYP2D6 | N-demethylation | Low concentrations | Active | [13] |

| CYP3A4 | N-demethylation | Low concentrations | Active | [13] |

Data represent mean ± SD. These studies were performed with unlabeled tamoxifen but are directly applicable to tamoxifen-d5.

Table 2: Comparative Potency of Tamoxifen and its Metabolites

| Compound | Description | Relative Binding Affinity for ER (Estradiol = 100) | Antiestrogenic Potency (vs. Tamoxifen) | Reference |

| Tamoxifen | Parent Prodrug | ~1-2 | 1x | [7] |

| (E)-4-Hydroxytamoxifen | Active Metabolite | ~100 | 30-100x | [6][7] |

| Endoxifen | Active Metabolite | ~100 | 30-100x | [3][16] |

| N-desmethyltamoxifen | Primary Metabolite | ~1-2 | Similar to Tamoxifen | [6] |

Experimental Protocols

In Vitro Metabolism of Tamoxifen-d5 using Human Liver Microsomes

This protocol outlines a typical experiment to determine the metabolic profile of tamoxifen-d5.

Objective: To quantify the formation of (E)-4-hydroxytamoxifen-d5 and other metabolites from tamoxifen-d5 when incubated with human liver microsomes.

Materials:

-

Tamoxifen-d5

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) for quenching

-

(E)-4-Hydroxytamoxifen-d5 and other metabolite standards

-

Internal Standard (e.g., a structurally similar deuterated compound not generated from tamoxifen-d5)

-

LC-MS/MS system

Methodology:

-

Preparation: Prepare stock solutions of tamoxifen-d5, metabolite standards, and internal standard in a suitable solvent (e.g., methanol).

-

Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLMs, and tamoxifen-d5 solution. Pre-incubate at 37°C for 5 minutes to equilibrate.

-

Initiate Reaction: Add the NADPH regenerating system to the mixture to start the enzymatic reaction.

-

Time Points: Incubate the reaction at 37°C in a shaking water bath. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile and the internal standard to stop the reaction and precipitate proteins.

-

Sample Preparation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the concentration of (E)-4-hydroxytamoxifen-d5 and other metabolites.

Caption: Workflow for in vitro metabolism of Tamoxifen-d5.

Quantification of (E)-4-Hydroxytamoxifen-d5 by LC-MS/MS

This protocol details the analytical method for measuring metabolite concentrations.[9][10][17]

Objective: To accurately quantify (E)-4-hydroxytamoxifen-d5 in a biological matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A time-based gradient from low to high percentage of Mobile Phase B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Mode: Positive Ion Electrospray (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

(E)-4-Hydroxytamoxifen-d5: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific values determined by infusion)

-

Internal Standard: Q1 m/z -> Q3 m/z

-

-

Analysis:

-

Inject the prepared sample supernatant onto the LC-MS/MS system.

-

Generate a standard curve by analyzing known concentrations of (E)-4-hydroxytamoxifen-d5 standard.

-

Quantify the metabolite in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Mechanism of Action: (E)-4-Hydroxytamoxifen as a SERM

(E)-4-Hydroxytamoxifen exerts its primary therapeutic effect by acting as a competitive antagonist of the estrogen receptor (ERα) in breast tissue.[7] Its mechanism involves several key steps:

-

Competitive Binding: In ER-positive breast cancer cells, (E)-4-hydroxytamoxifen competes with endogenous estradiol (B170435) for binding to the ligand-binding domain of ERα.

-

Conformational Change: Upon binding, it induces a unique conformational change in the ERα protein. This altered shape is distinct from the conformation induced by estradiol.[7]

-

Co-regulator Recruitment: The (E)-4-hydroxytamoxifen-ERα complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) on the DNA. However, its altered conformation prevents the recruitment of transcriptional co-activators and instead promotes the binding of co-repressors (e.g., NCoR, SMRT).

-

Transcriptional Repression: The recruitment of co-repressors leads to the silencing of estrogen-responsive genes that are responsible for cell proliferation and growth.

-

Cell Cycle Arrest: By blocking the mitogenic signaling of estrogen, (E)-4-hydroxytamoxifen ultimately leads to cell cycle arrest and apoptosis in ER-positive breast cancer cells.

Caption: Mechanism of (E)-4-Hydroxytamoxifen at the Estrogen Receptor.

Conclusion

The metabolic conversion of tamoxifen-d5 to (E)-4-hydroxytamoxifen-d5 is a critical process that mirrors the bioactivation of the unlabeled parent drug, tamoxifen. This conversion, primarily driven by the CYP2D6 enzyme, yields a highly potent metabolite that is central to the drug's anti-cancer effects. Understanding the intricacies of this metabolic pathway, supported by robust quantitative data and detailed experimental protocols, is essential for drug development professionals and researchers. The use of tamoxifen-d5 as an internal standard in bioanalytical methods allows for precise quantification, aiding in pharmacokinetic studies, therapeutic drug monitoring, and investigations into the impact of pharmacogenomic variations on treatment outcomes. This comprehensive knowledge facilitates the optimization of endocrine therapies and the development of novel strategies to overcome treatment resistance in breast cancer.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Tamoxifen, cytochrome P450 genes and breast cancer clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medscape.com [medscape.com]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. ClinPGx [clinpgx.org]

- 7. benchchem.com [benchchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Identification and quantification of tamoxifen and four metabolites in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: formation of the 4-hydroxy, 4'-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. Tamoxifen Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of (E)-4-Hydroxytamoxifen-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Hydroxytamoxifen-d5 is the deuterated analog of (E)-4-hydroxytamoxifen, an active metabolite of the widely used selective estrogen receptor modulator (SERM), tamoxifen.[1][2][3] As a stable isotope-labeled internal standard, (E)-4-Hydroxytamoxifen-d5 is an indispensable tool in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, for the accurate determination of 4-hydroxytamoxifen (B85900) levels in biological matrices.[1][4][5] This guide provides a comprehensive overview of the physicochemical characteristics, analytical methodologies, and relevant biological pathways associated with (E)-4-Hydroxytamoxifen-d5.

Physicochemical Characteristics

| Property | Value | Source |

| Chemical Formula | C₂₆H₂₄D₅NO₂ | [1] |

| Molecular Weight | 392.54 g/mol | Clearsynth |

| Physical Form | Solid | [1] |

| Solubility | Soluble in DMSO and Methanol (B129727) | [1] |

| Melting Point | 138-141°C (predicted for non-deuterated) | ChemicalBook |

| pKa (most acidic) | 10.35 ± 0.15 (predicted for non-deuterated) | ChemicalBook |

| Isotopic Purity | ≥98% deuterated forms (d₁-d₅) | Cayman Chemical |

Experimental Protocols

The quantification of 4-hydroxytamoxifen in biological samples, such as plasma, is crucial for pharmacokinetic and therapeutic drug monitoring studies. The use of (E)-4-Hydroxytamoxifen-d5 as an internal standard is a common practice to ensure accuracy and precision. Below are detailed protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

This method is a rapid and straightforward approach for extracting the analyte from a plasma matrix.

-

To 100 µL of plasma sample, add 100 µL of a solution of water and formic acid (100:1, v/v).

-

Vortex the mixture vigorously for 30 seconds to disrupt protein binding.

-

Add 100 µL of methanol and agitate the sample for 10 minutes at room temperature.

-

Add 400 µL of the internal standard solution ((E)-4-Hydroxytamoxifen-d5 in a suitable solvent).

-

Vortex the sample again and then centrifuge at 18,000 x g for 10 minutes at 4°C.

-

Transfer 300 µL of the supernatant to a clean vial.

-

Add 300 µL of a solution of water, formic acid (100:0.2, v/v), and 2 mM ammonium (B1175870) formate.

-

The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines a typical set of conditions for the chromatographic separation and mass spectrometric detection of 4-hydroxytamoxifen using its deuterated internal standard.

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.5% formic acid and 2 mM ammonium formate.

-

Mobile Phase B: Acetonitrile with 0.5% formic acid.

-

Gradient Elution: A linear gradient from 40% to 95% mobile phase B over 2.5 minutes.

-

Flow Rate: 0.6 mL/min.

-

Injection Volume: 7 µL.

-

Column Temperature: 50°C.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Desolvation Temperature: 600°C.

-

Ion Spray Voltage: 1 kV.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

4-Hydroxytamoxifen: Precursor ion (m/z) > Product ion (m/z)

-

(E)-4-Hydroxytamoxifen-d5: Precursor ion (m/z) > Product ion (m/z)

-

Signaling Pathway and Mechanism of Action

4-Hydroxytamoxifen, the non-deuterated counterpart of (E)-4-Hydroxytamoxifen-d5, exerts its biological effects primarily through its interaction with estrogen receptors (ERα and ERβ).[6] As a SERM, it exhibits tissue-specific agonist or antagonist activity. In breast tissue, it acts as an antagonist, competitively inhibiting the binding of estradiol (B170435) to the estrogen receptor and thereby blocking the proliferative signaling pathways that contribute to the growth of estrogen-dependent breast cancer.[7]

The binding of 4-hydroxytamoxifen to the estrogen receptor induces a conformational change in the receptor, which then dimerizes and translocates to the nucleus. This complex can then bind to estrogen response elements (EREs) on the DNA, leading to the recruitment of co-repressors and subsequent down-regulation of estrogen-responsive genes.[8] In addition to this classical genomic pathway, 4-hydroxytamoxifen can also mediate its effects through non-genomic pathways, which involve the activation of various kinase cascades.[9][10]

Below is a diagram illustrating the simplified estrogen receptor signaling pathway and the antagonistic action of 4-Hydroxytamoxifen.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. americapeptides.com [americapeptides.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Research Applications of (E)-4-Hydroxytamoxifen-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and research applications of (E)-4-Hydroxytamoxifen-d5, a deuterated analog of the active metabolite of Tamoxifen (B1202). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards for quantitative analysis and study the pharmacology of Selective Estrogen Receptor Modulators (SERMs).

Introduction

(E)-4-Hydroxytamoxifen is the more biologically active isomer of 4-hydroxytamoxifen (B85900), a primary metabolite of the widely used breast cancer drug, Tamoxifen. As a SERM, 4-hydroxytamoxifen exhibits tissue-specific estrogen receptor (ER) agonist or antagonist activity. The deuterated form, (E)-4-Hydroxytamoxifen-d5, serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for mass spectrometry-based quantification of 4-hydroxytamoxifen. Its use significantly improves the accuracy and precision of analytical methods by correcting for variability in sample preparation and instrument response.

Commercial Availability and Specifications

(E)-4-Hydroxytamoxifen-d5 is commercially available from several suppliers, often as a mixture of (E) and (Z) isomers. The following tables summarize the key quantitative data from various vendors, providing researchers with a comparative overview of available products.

Table 1: Supplier Information and Product Specifications for (E)-4-Hydroxytamoxifen-d5

| Supplier | Product Name | CAS Number | Purity | Isotopic Purity/Enrichment | Formulation |

| Cayman Chemical | (E/Z)-4-hydroxy Tamoxifen-d5 | 2470232-57-4 | ≥98% (mixture of isomers) | ≥99% deuterated forms (d1-d5) | Crystalline solid |

| MedChemExpress | (E)-4-Hydroxytamoxifen-d5 | Not specified | 98.28% | Not specified | Solid (Off-white to pink) |

| LGC Standards | (Z)-4-Hydroxy Tamoxifen-d5 | 164365-20-2 | >95% (HPLC) | >99.9% (d5) | White to Off-White Solid |

| InvivoChem | (E)-4-Hydroxytamoxifen-d5 | Not specified | ≥99% | Not specified | Powder |

| Clearsynth | (E)-4-Hydroxy Tamoxifen-d5 (Contains up to 10% Z isomer) | Not specified | Not specified | Not specified | Not specified |

Table 2: Physicochemical Properties of (E)-4-Hydroxytamoxifen-d5

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₄D₅NO₂ | Cayman Chemical |

| Molecular Weight | 392.54 g/mol | MedChemExpress |

| Appearance | Crystalline solid, Off-white to pink powder | Cayman Chemical, MedChemExpress |

| Solubility | Soluble in DMSO and Methanol | Cayman Chemical |

| Storage | -20°C | LGC Standards, Cayman Chemical |

Experimental Protocols

The primary application of (E)-4-Hydroxytamoxifen-d5 is as an internal standard for the quantification of 4-hydroxytamoxifen in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol based on published methodologies.[1][2]

Protocol: Quantification of 4-Hydroxytamoxifen in Human Plasma using LC-MS/MS with (E)-4-Hydroxytamoxifen-d5 as an Internal Standard

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) containing a known concentration of (E)-4-Hydroxytamoxifen-d5 (e.g., 10 ng/mL).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

4-Hydroxytamoxifen: Monitor the transition of the precursor ion (e.g., m/z 388.2) to a specific product ion (e.g., m/z 72.1).

-

(E)-4-Hydroxytamoxifen-d5: Monitor the transition of the precursor ion (e.g., m/z 393.2) to the same product ion (e.g., m/z 72.1).

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

3. Data Analysis

-

Quantify the concentration of 4-hydroxytamoxifen in the plasma sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in the same biological matrix.

Signaling Pathway

4-Hydroxytamoxifen exerts its biological effects primarily through its interaction with estrogen receptors (ERα and ERβ). The following diagram illustrates the antagonistic action of 4-hydroxytamoxifen in an estrogen-responsive cell.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the quantification of 4-hydroxytamoxifen in a biological sample using (E)-4-Hydroxytamoxifen-d5 as an internal standard.

References

- 1. Identification and quantification of tamoxifen and four metabolites in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of tamoxifen and three of its phase-I metabolites in human plasma by liquid chromatography/triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

isotopic labeling and stability of (E)-4-Hydroxytamoxifen-d5

An In-depth Technical Guide on the Isotopic Labeling and Stability of (E)-4-Hydroxytamoxifen-d5

Introduction

(E)-4-Hydroxytamoxifen, a key active metabolite of the selective estrogen receptor modulator (SERM) Tamoxifen (B1202), is a critical compound in both clinical applications and biomedical research. Its deuterated analogue, (E)-4-Hydroxytamoxifen-d5 (4-OHT-d5), serves as an essential internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of five deuterium (B1214612) atoms onto the ethyl group provides a distinct mass shift, enabling precise quantification of its non-labeled counterpart in complex biological matrices. This guide provides a comprehensive overview of the isotopic labeling, stability, and analytical methodologies for (E)-4-Hydroxytamoxifen-d5, intended for researchers, scientists, and professionals in drug development.

Isotopic Labeling and Synthesis

The synthesis of isotopically labeled 4-Hydroxytamoxifen, including deuterated and tritiated versions, is crucial for its use in metabolic and pharmacokinetic studies. While specific synthesis routes for the d5 variant are often proprietary, the general approach involves incorporating deuterium atoms through precursors in standard synthetic reactions like the McMurry reaction, which is used for the unlabeled compound.[2][3] For instance, tritium-labeled isomers of 4-Hydroxytamoxifen have been successfully synthesized via catalytic tritium-halogen exchange on brominated precursors, a principle that can be adapted for deuterium labeling.[4][5] The labeling on the terminal ethyl group ensures metabolic stability of the label, as this position is not typically subject to enzymatic attack during the primary metabolism of the molecule.

Physicochemical Properties and Specifications

The fundamental properties of (E/Z)-4-Hydroxytamoxifen-d5 are summarized below. It is typically supplied as a mixture of (E) and (Z) isomers.

| Property | Value | Reference |

| Formal Name | 4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-phenol | [1] |

| Synonyms | Afimoxifene-d5, 4-OHT-d5 | [1] |

| Molecular Formula | C₂₆H₂₄D₅NO₂ | [1] |

| Formula Weight | 392.6 | [1] |

| Purity | ≥99% deuterated forms (d1-d5) | [1] |

| Formulation | Solid | [1] |

| Solubility | DMSO, Methanol | [1] |

Stability and Storage Recommendations

The stability of 4-Hydroxytamoxifen and its labeled analogues is critical for ensuring experimental accuracy. The compound is sensitive to light, temperature, and solvent conditions, which can lead to isomerization and degradation.[6][7]

| Form | Storage Temperature | Conditions | Stability Duration | Reference |

| Solid | -20°C | --- | ≥ 4 years | [1] |

| Solid | 2-8°C | Desiccated, protected from light | Up to 3 years | [6][7] |

| Solution (Ethanol) | -20°C | Aliquoted, protected from light | Prepare fresh; general guidance | [7][8] |

| Solution (DMSO) | -20°C | Aliquoted, protected from light | Stable for months (precipitation risk) | [7] |

| Solution (THF + BHT) | -25°C | In the dark, with ~0.025% BHT | ~6 months with <5% isomeric loss | [6][7] |

| Solution (Stock) | -80°C | --- | 6 months | [9][10] |

| Solution (Stock) | -20°C | --- | 1 month | [9][10] |

Key Stability Considerations:

-

Isomerization : 4-Hydroxytamoxifen exists as (E) and (Z) isomers, with the (Z)-isomer being the more biologically active antiestrogen (B12405530).[2] Exposure to light and storage in solvents with low dielectric constants can promote interconversion, potentially reducing the biological activity of a given solution.[6][7]

-

Precipitation : The compound may precipitate from solutions stored at low temperatures, especially in DMSO or ethanol.[7] If precipitation is observed, gentle warming to 37°C may redissolve the compound.[7]

-

Handling : For optimal stability, it is recommended to prepare fresh solutions for critical experiments, store them in aliquots to avoid freeze-thaw cycles, and always protect them from light.[7][8]

Experimental Protocols

Protocol 1: HPLC Analysis for Isomeric Purity

This protocol provides a general method for assessing the isomeric purity of a 4-Hydroxytamoxifen solution using reverse-phase HPLC.[2][7]

-

Sample Preparation : Dissolve a known quantity of the 4-Hydroxytamoxifen standard and the test sample in the initial mobile phase.

-

HPLC System :

-

Column : C18 reverse-phase column.

-

Mobile Phase : A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) formate) is typically effective.

-

Flow Rate : 0.5 mL/min.[7]

-

Column Temperature : 30°C.[7]

-

Detection : UV at 246 nm and 287 nm.[7]

-

-

Procedure :

-

Inject a standard solution containing both (E) and (Z) isomers to determine their respective retention times.

-

Inject the test solution.

-

Compare the chromatograms to identify the isomer peaks.

-

-

Data Analysis : Calculate the isomeric ratio by determining the area of each isomer peak relative to the total peak area of both isomers.

Protocol 2: Quantification of 4-Hydroxytamoxifen in Plasma using UPLC-MS/MS

(E)-4-Hydroxytamoxifen-d5 is primarily used as an internal standard (IS) for the accurate quantification of 4-Hydroxytamoxifen in biological samples.[11]

-

Sample Preparation (Protein Precipitation) :

-

UPLC-MS/MS System :

-

Mass Spectrometry Parameters :

-

The following table provides representative mass transitions. These may require optimization based on the specific instrument used.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| 4-Hydroxytamoxifen | 388 | 72 | [11] (Values derived from similar compounds) |

| 4-Hydroxytamoxifen-d5 | 393 | 134 | [11] |

| Tamoxifen | 372 | 72 | [11] |

| N-desmethyltamoxifen | 358 | 58 | [11] |

-

Data Analysis :

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration in spiked plasma samples.

-

Quantify the 4-Hydroxytamoxifen concentration in the test samples using the linear regression from the calibration curve.

-

Mechanism of Action and Metabolic Pathways

(E)-4-Hydroxytamoxifen-d5 follows the same biological pathways as its non-labeled counterpart. Understanding these pathways is crucial for interpreting experimental results.

Metabolic Activation of Tamoxifen

Tamoxifen is a prodrug that requires metabolic activation to exert its potent antiestrogenic effects.[13] The primary activation pathway involves hydroxylation by cytochrome P450 enzymes, predominantly CYP2D6, to form 4-Hydroxytamoxifen.[1][14] Further metabolism can occur, leading to other metabolites like Endoxifen, which also possesses high antiestrogenic activity.[14]

Caption: Metabolic activation of Tamoxifen to its active metabolites.

Workflow for LC-MS/MS Quantification

The use of (E)-4-Hydroxytamoxifen-d5 as an internal standard is a cornerstone of quantitative bioanalysis workflows. The process ensures precision and accuracy by correcting for variations during sample processing and instrument analysis.

Caption: Workflow for bioanalytical quantification using an internal standard.

Signaling Pathways of 4-Hydroxytamoxifen-Induced Cell Death

4-Hydroxytamoxifen can induce programmed cell death through two distinct pathways, depending on its concentration and the estrogen receptor (ER) status of the cell.[15]

-

ER-Dependent Pathway : At lower, submicromolar concentrations in ER-positive cells, 4-OHT binds to the ER. This complex triggers a caspase-independent cell death pathway that involves the release of cytochrome c.[15]

-

ER-Independent Pathway : At higher, micromolar concentrations, 4-OHT can induce classical caspase-dependent apoptosis in both ER-positive and ER-negative cells.[15]

Caption: Dual pathways of 4-Hydroxytamoxifen-induced cell death.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of the E and Z isomers of the antiestrogen tamoxifen and its metabolite, hydroxytamoxifen, in tritium-labeled form (Journal Article) | OSTI.GOV [osti.gov]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. cdn.stemcell.com [cdn.stemcell.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Estrogen receptor-dependent and estrogen receptor-independent pathways for tamoxifen and 4-hydroxytamoxifen-induced programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (E)-4-Hydroxytamoxifen-d5 Certificate of Analysis

This technical guide provides an in-depth overview of the analytical data and experimental protocols associated with the certificate of analysis for (E)-4-Hydroxytamoxifen-d5. It is intended for researchers, scientists, and professionals in drug development who utilize this isotopically labeled compound as an internal standard or for other research purposes.

Compound Information

(E)-4-Hydroxytamoxifen-d5 is a deuterated analog of (E)-4-Hydroxytamoxifen, an active metabolite of Tamoxifen. Due to its isotopic labeling, it serves as an excellent internal standard for the quantification of 4-Hydroxytamoxifen (B85900) in biological samples using mass spectrometry-based methods.[1][2]

| Identifier | Value |

| Chemical Name | 4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-phenol |

| Synonyms | (E)-4-OHT-d5, Afimoxifene-d5 |

| CAS Number | 2470232-57-4 (for E/Z mixture)[1] |

| Molecular Formula | C₂₆H₂₄D₅NO₂[1] |

| Molecular Weight | 392.6 g/mol [1] |

Analytical Specifications and Data

The following tables summarize the typical quantitative data found on a certificate of analysis for (E)-4-Hydroxytamoxifen-d5.

Table 1: Purity and Identity

| Test | Specification | Typical Result | Method |

| Appearance | White to Off-White Solid | Conforms | Visual Inspection |

| Purity (HPLC) | ≥95% | 99.78% (at 200 nm)[3] | HPLC-UV |

| Isotopic Purity | ≥95% Deuterated Forms | >99.9%[3] | Mass Spectrometry |

| Identity (NMR) | Conforms to Structure | Conforms | ¹H NMR, ¹³C NMR |

| Identity (MS) | Conforms to Structure | Conforms | ESI-MS |

Table 2: Isotopic Distribution

| Isotopic Species | Normalized Intensity (%) |

| d0 | 0.00%[3] |

| d1 | 0.00%[3] |

| d2 | 0.00%[3] |

| d3 | 0.01%[3] |

| d4 | 0.00%[3] |

| d5 | 99.99%[3] |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to assess the chemical purity of (E)-4-Hydroxytamoxifen-d5.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : Shim-Pack Solar C18 (5 µm, 4.6 x 250 mm) or equivalent.[4]

-

Mobile Phase : An isocratic or gradient mixture of methanol (B129727) and a buffer such as 0.1% v/v orthophosphoric acid.[4] A typical mobile phase could be a 90:10 ratio of methanol to buffer.[4]

-

Flow Rate : 0.4 mL/min.[4]

-

Injection Volume : 10 µL.[4]

-

Detection Wavelength : 275 nm.[4]

-

Procedure : A solution of the sample is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The retention time and peak area of the main component are recorded and compared to a reference standard if available. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Purity and Identity

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic distribution of the deuterated compound.

-

Instrumentation : A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).

-

Ionization Source : Electrospray Ionization (ESI) in positive ion mode.

-

Analysis : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured.

-

Identity Confirmation : The observed molecular weight should correspond to the calculated molecular weight of the d5-labeled compound.

-

Isotopic Purity Assessment : The relative intensities of the signals corresponding to the unlabeled (d0) and partially deuterated (d1-d4) species are measured and compared to the intensity of the fully deuterated (d5) species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium (B1214612) labels.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : A deuterated solvent such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).

-

Experiments :

-

¹H NMR : The absence of signals at the positions corresponding to the deuterated ethyl group confirms the successful isotopic labeling.

-

¹³C NMR : The carbon signals of the deuterated ethyl group will show characteristic splitting patterns or a decrease in intensity.

-

-

Procedure : The sample is dissolved in the appropriate deuterated solvent, and the NMR spectra are acquired. The chemical shifts, coupling constants, and signal intensities are analyzed to confirm the structure.

Visualizations

The following diagrams illustrate key concepts related to the analysis and use of (E)-4-Hydroxytamoxifen-d5.

Caption: Workflow for HPLC Purity Analysis.

Caption: Simplified Metabolic Pathway of Tamoxifen.

Caption: Use as an Internal Standard in LC-MS.

References

Safety and Handling of (E)-4-Hydroxytamoxifen-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (E)-4-Hydroxytamoxifen-d5, a deuterated active metabolite of tamoxifen. Given its potent biological activity as a selective estrogen receptor modulator (SERM), stringent adherence to these guidelines is crucial to ensure personnel safety and prevent environmental contamination in a research and drug development setting. The following information is compiled from technical safety data sheets and experimental protocols. It is important to note that while this document focuses on the (E)-isomer, much of the available safety data is for the E/Z mixture; these guidelines should be considered applicable in the absence of specific data for the pure (E)-isomer.

Hazard Identification and Classification

(E)-4-Hydroxytamoxifen-d5 is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1] |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |

Signal Word: Warning

Physical and Chemical Properties

While specific data for the deuterated (E)-isomer is limited, the properties are expected to be very similar to the non-deuterated form.

| Property | Value |

| Molecular Formula | C₂₆H₂₄D₅NO₂ |

| Molecular Weight | 392.54 g/mol |

| Appearance | Solid |

| Melting Point | Not determined |

| Boiling Point | Not determined |

| Flash Point | Not applicable |

| Solubility | Soluble in ethanol (B145695) (with heating) and methanol.[2] |

Safe Handling and Storage

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE.

| PPE | Specification |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). Double gloving is recommended for high concentrations or prolonged handling.[3] |

| Eye/Face Protection | Safety glasses with side shields or a face shield.[4] |

| Skin and Body Protection | Laboratory coat. Additional protective clothing may be required based on the risk assessment.[4] |

| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[4] |

3.2. Engineering Controls

All work with (E)-4-Hydroxytamoxifen-d5, especially the handling of the solid compound and preparation of stock solutions, should be performed in a certified chemical fume hood.[3]

3.3. Handling Procedures

-

Avoid all personal contact, including inhalation of dust or aerosols.[5]

-

Do not eat, drink, or smoke in areas where the compound is handled.[5]

-

Wash hands thoroughly after handling.[5]

-

Use dedicated equipment and utensils.

-

Prepare an absorbent work surface in the fume hood before handling the solid.[3]

3.4. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

Protect from light.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[6]

-

Solutions are typically stored at -20°C and should be protected from light.[2]

Emergency Procedures

4.1. First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1][7] |

4.2. Spills and Leaks

-

Minor Spills: Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep or vacuum the material to avoid generating dust. Place the spilled material into a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.[5]

-

Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.

Disposal Considerations

Dispose of (E)-4-Hydroxytamoxifen-d5 and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[3] Contaminated labware should be decontaminated or disposed of as hazardous waste.[3]

Experimental Protocols

6.1. In Vitro Stock Solution Preparation

This protocol describes the preparation of a stock solution for use in cell culture experiments.

Materials:

-

(E)-4-Hydroxytamoxifen-d5 powder

-

Absolute ethanol (molecular biology grade)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or incubator at 55°C

-

Sterile syringe filter (0.22 µm)

Procedure:

-

In a chemical fume hood, weigh the desired amount of (E)-4-Hydroxytamoxifen-d5 powder.

-

Add the appropriate volume of absolute ethanol to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution to aid dissolution.

-

If the compound is not fully dissolved, heat the solution at 55°C for a few minutes with intermittent vortexing until the solution is clear.[2]

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

-

Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.[2]

6.2. In Vivo Stock Solution Preparation for Intraperitoneal (IP) Injection in Mice

This protocol is for the preparation of (E)-4-Hydroxytamoxifen-d5 for administration to mice, commonly used for inducing Cre-loxP recombination.

Materials:

-

(E)-4-Hydroxytamoxifen-d5 powder

-

Absolute ethanol

-

Sunflower oil or corn oil

-

Sonicator or water bath at 55°C

-

Sterile tubes

Procedure:

-

In a chemical fume hood, dissolve (E)-4-Hydroxytamoxifen-d5 in absolute ethanol to a concentration of 50-100 mg/mL.[8] This may require sonication or heating at 55°C for approximately 15 minutes.[8]

-

Add pre-warmed sunflower or corn oil to the ethanol-4-OHT mixture to achieve the desired final concentration (e.g., 10 mg/mL).[8]

-

Sonicate the solution for another 15 minutes at 55°C to ensure it is well-mixed.[8]

-

It is recommended to use the prepared solution within 2 hours of preparation due to its limited stability.[8]

Signaling Pathways and Mechanism of Action

(E)-4-Hydroxytamoxifen is a selective estrogen receptor modulator (SERM) that exhibits both estrogen antagonist and partial agonist activities in a tissue-specific manner. Its primary mechanism of action involves competitive binding to estrogen receptors (ERα and ERβ).

7.1. Estrogen Receptor Signaling Pathway

In estrogen receptor-positive cells, estradiol (B170435) binding to the ER leads to a conformational change, receptor dimerization, and translocation to the nucleus. The ER-estradiol complex then binds to estrogen response elements (EREs) on DNA, recruiting co-activators and initiating the transcription of genes that promote cell proliferation. (E)-4-Hydroxytamoxifen competes with estradiol for binding to the ER. The binding of (E)-4-Hydroxytamoxifen induces a different conformational change in the ER, which favors the recruitment of co-repressors over co-activators. This leads to the inhibition of gene transcription and a block in cell proliferation.

Caption: Modulation of Estrogen Receptor Signaling by (E)-4-Hydroxytamoxifen-d5.

7.2. Induction of Apoptosis

At higher concentrations, 4-hydroxytamoxifen (B85900) can induce apoptosis through both estrogen receptor-dependent and -independent pathways. In ER-positive cells, it can induce a G1 phase cell cycle block and activate the intrinsic mitochondrial apoptosis pathway.[9] This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to caspase activation and programmed cell death.

Caption: Simplified pathway of (E)-4-Hydroxytamoxifen-d5 induced apoptosis.

7.3. Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for in vivo experiments using (E)-4-Hydroxytamoxifen-d5 to induce gene recombination in transgenic mouse models.

Caption: General workflow for in vivo studies with (E)-4-Hydroxytamoxifen-d5.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. unthsc.edu [unthsc.edu]

- 4. benchchem.com [benchchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. canbipharm.com [canbipharm.com]

- 8. Tamoxifen Administration in Transgenic Mice [protocols.io]

- 9. 4-Hydroxytamoxifen inhibits proliferation of multiple myeloma cells in vitro through down-regulation of c-Myc, up-regulation of p27Kip1, and modulation of Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Use of (E)-4-Hydroxytamoxifen-d5 as an Internal Standard in LC-MS for the Quantitative Analysis of Tamoxifen and its Metabolites

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of (E)-4-Hydroxytamoxifen-d5 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods for the quantitative analysis of tamoxifen (B1202) and its active metabolites. The use of a stable isotope-labeled internal standard is critical for correcting analyte loss during sample preparation and variations in instrument response, ensuring accurate and precise quantification.

Tamoxifen is a selective estrogen receptor modulator widely used in the treatment of estrogen receptor-positive breast cancer. Its efficacy is dependent on its metabolic activation to more potent metabolites, primarily 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen). Therefore, monitoring the levels of tamoxifen and its metabolites is crucial for therapeutic drug monitoring and clinical research. (E)-4-Hydroxytamoxifen-d5 is an ideal internal standard for the quantification of 4-hydroxytamoxifen and is often used in conjunction with other deuterated standards for the simultaneous analysis of tamoxifen and its other metabolites.[1]

Tamoxifen Metabolic Pathway

The metabolic conversion of tamoxifen is a complex process primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The two main metabolic pathways are 4-hydroxylation and N-demethylation.[2][3] N-demethylation, primarily by CYP3A4 and CYP3A5, leads to the formation of N-desmethyltamoxifen, which is then hydroxylated by CYP2D6 to form the highly active metabolite, endoxifen.[2][3] The 4-hydroxylation pathway, catalyzed by multiple CYP enzymes including CYP2D6, directly produces 4-hydroxytamoxifen, another potent antiestrogen.[2] These active metabolites can be further metabolized and conjugated for excretion.[4]

Experimental Protocols

This section outlines a general protocol for the quantification of tamoxifen and its metabolites in human plasma using LC-MS/MS with (E)-4-Hydroxytamoxifen-d5 as an internal standard.

Materials and Reagents

-

Tamoxifen, (E)-4-Hydroxytamoxifen, N-desmethyltamoxifen, and Endoxifen analytical standards

-

(E)-4-Hydroxytamoxifen-d5, Tamoxifen-d5, and N-desmethyltamoxifen-d5 internal standards

-

HPLC-grade acetonitrile, methanol (B129727), and water

-

Formic acid

-

Human plasma (drug-free)

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and internal standard in methanol.

-

Working Standard Solutions: Prepare a mixed working standard solution containing tamoxifen and its non-deuterated metabolites by diluting the primary stock solutions in methanol.

-

Internal Standard Working Solution: Prepare a mixed internal standard working solution containing (E)-4-Hydroxytamoxifen-d5 and other deuterated internal standards by diluting the primary stock solutions in methanol to a final concentration of 50 ng/mL.[1] A final concentration of 10 ng/mL is often used for analysis.[1]

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for sample preparation in this type of analysis.[5]

-

To 100 µL of plasma sample, standard, or quality control, add 400 µL of the internal standard working solution in acetonitrile.

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 18,000 x g for 10 minutes at 4°C.[5]

-

Transfer 300 µL of the supernatant to a clean vial.

-

Mix the supernatant with 300 µL of water containing 0.2% formic acid directly in the autosampler vials.[5]

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)[2] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min[2] |

| Gradient | A linear gradient from 40% to 95% Mobile Phase B over 2.5 minutes is a common starting point.[5] |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The following table provides example MRM transitions for the analytes and their deuterated internal standards. These transitions should be optimized for the specific mass spectrometer being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Tamoxifen | 372.2 | 72.1 |

| N-desmethyltamoxifen | 358.2 | 58.1 |

| 4-Hydroxytamoxifen | 388.2 | 72.1 |

| Endoxifen | 374.2 | 58.1 |

| Tamoxifen-d5 | 377.2 | 72.1 |

| N-desmethyltamoxifen-d5 | 363.2 | 58.1 |

| (E)-4-Hydroxytamoxifen-d5 | 393.2 | 72.1 |

Bioanalytical Method Validation Data

The following tables summarize typical quantitative data from validated LC-MS/MS methods for the analysis of tamoxifen and its metabolites using deuterated internal standards.

Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Tamoxifen | 1 - 500[5] | 0.5[6] | >0.99 |

| N-desmethyltamoxifen | 1 - 500[5] | 0.5[6] | >0.99 |

| 4-Hydroxytamoxifen | 0.1 - 50[5] | 0.1[6] | >0.99 |

| Endoxifen | 0.2 - 100[5] | 0.2[6] | >0.99 |

Precision and Accuracy

| Analyte | Concentration (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |

| Tamoxifen | Low QC | <15 | <15 | 85-115 |

| Mid QC | <15 | <15 | 85-115 | |

| High QC | <15 | <15 | 85-115 | |

| 4-Hydroxytamoxifen | Low QC | <15 | <15 | 85-115 |

| Mid QC | <15 | <15 | 85-115 | |

| High QC | <15 | <15 | 85-115 |

Note: The acceptance criteria for precision (%CV) and accuracy are typically within ±15% (±20% at the LLOQ) according to regulatory guidelines.

Experimental Workflow

The following diagram illustrates a typical workflow for a bioanalytical study using LC-MS/MS for the quantification of tamoxifen and its metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Application of (E)-4-Hydroxytamoxifen-d5 in Pharmacokinetic Studies: A Detailed Guide

(E)-4-Hydroxytamoxifen-d5, a stable isotope-labeled analog of the active tamoxifen (B1202) metabolite (E)-4-Hydroxytamoxifen, serves as a critical internal standard in pharmacokinetic (PK) studies. Its use, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is considered the gold standard for the accurate and precise quantification of (E)-4-Hydroxytamoxifen in biological matrices.[1][2] This application note provides detailed protocols and data to guide researchers, scientists, and drug development professionals in leveraging this essential tool for robust bioanalytical method development and validation.

The primary role of (E)-4-Hydroxytamoxifen-d5 is to account for variability during sample preparation and analysis.[1] Since it is chemically identical to the analyte of interest, differing only in isotopic composition, it exhibits similar behavior during extraction, chromatography, and ionization.[3] By adding a known concentration of the deuterated standard to samples at the beginning of the workflow, any losses or variations in instrument response can be normalized, leading to highly reliable data.[2] This is crucial for making informed decisions in drug development, from preclinical animal studies to clinical trials in humans.

Core Principles of Using Deuterated Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS) like (E)-4-Hydroxytamoxifen-d5 is strongly recommended by regulatory agencies such as the FDA and EMA for bioanalytical method validation.[4][5][6][7] The key advantages include:

-

Correction for Matrix Effects: Biological samples like plasma are complex and can interfere with the ionization of the analyte in the mass spectrometer. The deuterated standard experiences the same ion suppression or enhancement, allowing for accurate correction.[1][2]

-

Compensation for Sample Preparation Variability: Losses can occur at various stages of sample processing, such as protein precipitation or liquid-liquid extraction. The SIL-IS experiences the same losses as the analyte, ensuring the analyte-to-internal standard ratio remains constant.[2]

-

Improved Assay Robustness: By minimizing variability, deuterated standards contribute to more reliable and reproducible bioanalytical methods, leading to higher sample throughput and fewer failed analytical runs.[2]

Quantitative Data Summary

The following tables summarize representative data from bioanalytical method validation studies for the quantification of 4-hydroxytamoxifen (B85900) using a deuterated internal standard. Such validation is essential to ensure the reliability of pharmacokinetic data.

Table 1: Representative Calibration Curve Parameters for 4-Hydroxytamoxifen in Human Plasma

| Parameter | Value |

| Linearity Range | 0.1 - 50 ng/mL[8] |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting Factor | 1/x or 1/x² |

Table 2: Precision and Accuracy Data from a Validated LC-MS/MS Method

| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |

| LLOQ | 0.1 | < 20% | < 20% | ± 20% | ± 20% |

| Low QC | 0.3 | < 15% | < 15% | ± 15% | ± 15% |

| Medium QC | 5 | < 15% | < 15% | ± 15% | ± 15% |

| High QC | 40 | < 15% | < 15% | ± 15% | ± 15% |